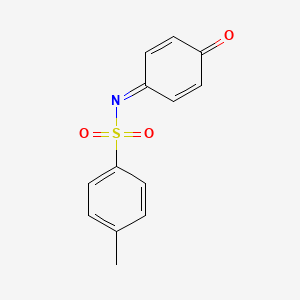

N-Tosyl-1,4-benzoquinone imine

Description

N-Tosyl-1,4-benzoquinone imine is a specialized quinone derivative characterized by a tosyl (p-toluenesulfonyl) group attached to the imine nitrogen of the 1,4-benzoquinone scaffold. This compound has garnered attention in synthetic organic chemistry due to its role as an intermediate in redox reactions and its utility in constructing complex heterocyclic frameworks. For instance, Aldoshin et al. (1991) synthesized 2,6-di-tert-butyl-1,4-benzoquinone-4N-(8-tosylamino-1-naphthyl) imine, demonstrating its thermal and photochromic properties, which arise from the interplay of steric effects (tert-butyl groups) and electronic contributions (tosylimine moiety) . The tosyl group enhances stability and modulates reactivity, making this compound distinct from simpler benzoquinone imines.

Properties

IUPAC Name |

4-methyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAHYKDHXYQYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701172598 | |

| Record name | 4-Methyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37051-70-0 | |

| Record name | 4-Methyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37051-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Tosyl-1,4-benzoquinone imine can be synthesized through several methods. One common synthetic route involves the reaction of an aldehyde, p-toluene sulfonamide, and sodium p-toluene sulfinate in aqueous formic acid. The generated sulfonamide sulfone intermediate is then treated with sodium bicarbonate . Another method involves the reaction of diethyl benzene sulfinyl methylphosphonate with N-tosyl imine in the presence of a catalytic amount of sodium hydride at 70°C, yielding substituted (E)-α-benzene sulfinyl vinylphosphonates .

Chemical Reactions Analysis

Reactions with Alkenyl Ethers

Under catalytic conditions (SnCl₄ or tetrafluoro-benzene-1,4-dicarboxylic acid), N-Tosyl-1,4-benzoquinone imine reacts with alkenyl ethers via allylic substitution , yielding indole or indoline derivatives . Key observations:

| Catalyst | Product Type | Yield Range | Selectivity Notes |

|---|---|---|---|

| SnCl₄ | Indoles | 45–93% | Favored with electron-rich ethers |

| F₄-Bz(COOH)₂ | Indolines | 50–85% | Stabilizes intermediates via H-bonding |

Mechanism :

-

Electrophilic activation of the imine by the catalyst.

-

Nucleophilic attack by the alkenyl ether’s oxygen, forming a zwitterionic intermediate.

In contrast, N-acyl analogues preferentially undergo 1,4-addition rather than cyclization .

Photolytic Generation of Alkyl Nitrenes

Photolysis of this compound N-oxides generates alkyl nitrenes , which participate in hydrogen abstraction and radical coupling . For example:

-

Reaction :

-

Outcomes :

This pathway highlights the compound’s utility in radical-mediated syntheses.

Domino Annulation with Isocyanides

This compound undergoes three-component reactions with dimethyl acetylenedicarboxylate (DMAD) and isocyanides to form γ-iminolactams .

Key steps :

-

Zwitterion formation : DMAD reacts with isocyanides to generate a dipolar intermediate.

-

1,3-Dipolar cycloaddition : The intermediate reacts with the imine group, forming a fused γ-iminolactam ring .

Example :

-

Substrates : DMAD (28 ), Tosyl imine (4 ), tert-Butyl isocyanide (131 ).

Comparative Reactivity with N-Acyl Analogues

The tosyl group significantly alters reactivity compared to N-aroyl derivatives:

The tosyl group’s electron-withdrawing nature and steric bulk favor cyclization pathways over nucleophilic additions.

Stability and By-Product Formation

Challenges in synthesis include by-product formation, such as N-arylsulfonyl-1,4-benzoquinonemonoimines , when excess oxidizing agents (e.g., MCPBA) are used . Strategies to mitigate this include:

Scientific Research Applications

Scientific Research Applications

The applications of N-Tosyl-1,4-benzoquinone imine can be categorized into several key areas:

Organic Synthesis

This compound is widely used as a building block in the synthesis of various organic compounds. It plays a crucial role in the preparation of alkaloids and other natural products. For instance, it has been utilized in the synthesis of indole derivatives through reactions with alkenyl ethers, demonstrating its utility in creating complex molecular architectures .

Biological Studies

Research on quinone imines, including this compound, has revealed their potential as biological reactive intermediates. These compounds are studied for their roles in drug metabolism and their toxicological effects. Understanding their reactivity can lead to insights into how certain drugs are processed within biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Studies have focused on its interactions with biological targets, such as enzymes involved in neurodegenerative diseases. For example, derivatives of this compound have shown inhibitory activity against acetylcholinesterase and monoamine oxidase, enzymes linked to Alzheimer's disease and depression .

Industrial Applications

The compound is also relevant in industrial chemistry for the synthesis of various chemicals and materials. Its ability to form heterocycles through reactions with nucleophiles makes it valuable for developing new industrial products .

Data Table: Summary of Applications

Case Study 1: Synthesis of Indole Derivatives

A notable application involved the reaction of this compound with alkenyl ethers to produce indole derivatives. This methodology was successfully employed to synthesize Lycoranine A, showcasing the compound's utility in synthesizing complex natural products .

Case Study 2: Inhibition of Acetylcholinesterase

Research demonstrated that derivatives of this compound exhibited significant inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This finding highlights its potential as a lead compound for developing new treatments for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-Tosyl-1,4-benzoquinone imine involves its electrophilic nature, which allows it to react with nucleophiles such as thiols and amines. This reactivity is utilized in various synthetic applications, including the formation of nitrogen- or oxygen-containing heterocycles . Additionally, quinone imines can generate reactive oxygen species (ROS) through redox cycling, contributing to their biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Differences

- Electronic Effects: The tosyl group in this compound acts as an electron-withdrawing group, polarizing the imine bond and facilitating nucleophilic attacks.

- Steric Effects: The tert-butyl groups in 2,6-di-tert-butyl-1,4-benzoquinone () provide steric protection, stabilizing the compound against undesired side reactions during hydrazone formation .

Table 2: Cytotoxicity and Antifungal Activity

- Anticancer Potential: Diaziridinyl-substituted benzoquinones () exhibit cytotoxicity via redox cycling and DNA alkylation, whereas N-Tosyl derivatives are less explored in direct therapeutic applications .

- Antifungal Specificity: 2-tert-Butyl-1,4-benzoquinone derivatives (e.g., compound 4a in ) show potent anti-Candida activity, emphasizing the importance of bulky substituents at C2 .

Key Research Findings

Redox Behavior: this compound’s redox activity is modulated by the tosyl group, unlike DDQ, which undergoes two-electron reductions .

Enzyme Interactions: Diaziridinyl benzoquinones are metabolized by DT-diaphorase, with reduction rates varying between rat and human isoforms, highlighting species-specific drug metabolism challenges .

Q & A

Q. What synthetic methodologies are most effective for preparing N-Tosyl-1,4-benzoquinone imine derivatives?

this compound derivatives can be synthesized via sulfinylation reactions using aryl sulfinyl chlorides or sulfinic acids under controlled acidic conditions. For example, N-arylsulfinyl derivatives are synthesized by reacting 1,4-benzoquinone monoimines with sulfinylating agents in anhydrous solvents like dichloromethane or acetonitrile, followed by purification via column chromatography . Structural confirmation typically employs - and -NMR to analyze substituent effects on the quinoid ring, particularly shifts in the C=N-S bond angle .

Q. How can spectroscopic techniques characterize the electronic properties of this compound?

UV-Vis spectroscopy reveals absorption maxima in the 300–400 nm range due to π→π* transitions in the quinoid system. FTIR identifies key functional groups, such as the sulfonamide (S=O stretch at ~1350 cm) and quinone C=O stretches (~1650 cm). X-ray crystallography provides precise bond-length data, critical for understanding electronic delocalization and substituent effects .

Q. What are the stability considerations for this compound in aqueous and organic solvents?

The compound is sensitive to hydrolysis in aqueous media due to nucleophilic attack on the sulfonamide group. Stability tests in solvents like DMSO, THF, and hexane show minimal degradation over 24 hours at 25°C. For long-term storage, anhydrous conditions at –20°C under inert gas (N) are recommended .

Advanced Research Questions

Q. How do substituents on the aryl group influence the redox behavior of this compound?

Electron-withdrawing groups (e.g., –NO, –CN) on the aryl ring increase redox potentials by stabilizing the reduced semiquinone radical intermediate. Cyclic voltammetry in acetonitrile reveals a quasi-reversible redox couple at ~–0.5 V vs. Ag/AgCl. Computational studies (DFT) correlate Hammett σ values with redox shifts, confirming electronic modulation .

Q. What mechanistic insights explain the role of this compound in catalytic oxidation reactions?

The compound acts as a redox mediator in iron-catalyzed acyl transfer reactions. Mechanistic studies using -labeling and EPR spectroscopy suggest a radical pathway: the imine facilitates single-electron transfer (SET) from Fe(II) to ester substrates, generating acyl radicals that couple with amines. Dioxygen (O) regenerates the oxidized quinone imine, completing the catalytic cycle .

Q. How can microbial systems degrade this compound, and what enzymes are involved?

Rhodococcus sp. strains utilize NAD(P)H-dependent reductases to reduce the quinone imine to less toxic hydroquinone derivatives. LC-MS/MS identifies transient intermediates like 1,2,4-trihydroxybenzene, suggesting a reductive detoxification pathway analogous to glutathione S-transferase-mediated NAPQI detoxification .

Q. What computational methods predict the solvation and partitioning behavior of this compound?

Free energy perturbation (FEP) simulations in solvents (water, octanol, hexane) calculate partition coefficients (log P) and solvation free energies. Parameters derived from CGenFF force fields match experimental data for related quinones, enabling predictions of bioavailability and environmental persistence .

Data Contradictions and Resolution

Q. Conflicting reports on substituent effects in NMR spectra: How to resolve discrepancies?

Chlorine substituents on the aryl ring cause conflicting -NMR shifts in some studies. X-ray crystallography clarifies these discrepancies by revealing conformational changes (e.g., C=N-S bond angle variations) that alter electron distribution. Combining experimental and computational data (DFT-NMR) resolves ambiguities .

Q. Why do some studies report low yields in catalytic applications of this compound?

Anaerobic conditions or competing side reactions (e.g., overoxidation) often limit yields. Optimizing O partial pressure and using co-catalysts like TEMPO improve efficiency. Control experiments with alternative oxidants (e.g., DDQ) confirm the necessity of a balanced redox environment .

Analytical and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

Use PPE (nitrile gloves, N95 masks) to avoid respiratory or dermal exposure. Store in sealed containers under argon, away from light. Spills require neutralization with sodium bicarbonate followed by adsorption (activated charcoal). Ecotoxicity assays (Daphnia magna LC) guide waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.